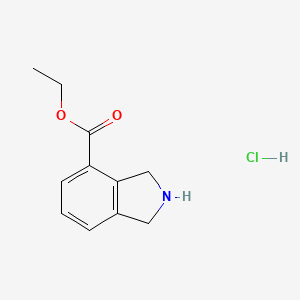

Ethyl isoindoline-4-carboxylate hydrochloride

Overview

Description

Ethyl isoindoline-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 . It is used in various chemical reactions and has potential applications in the field of pharmaceuticals .

Synthesis Analysis

The synthesis of indole derivatives, which includes this compound, has been a subject of interest in many research studies . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 227.69 g/mol . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Analytical and Synthetic Applications

Analytical Methods in Antioxidant Activity Determination : The importance of antioxidants in various fields, including medicine and pharmacy, prompts the use of sophisticated analytical methods to assess their activity. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test utilize chemical reactions and spectrophotometry to analyze the antioxidant capacity of complex samples. These methods, which are crucial for understanding the role and efficacy of antioxidants, could be relevant in studies involving Ethyl isoindoline-4-carboxylate hydrochloride, particularly if it exhibits antioxidant properties or is used in the synthesis of antioxidant compounds (Munteanu & Apetrei, 2021).

Synthetic Approaches to Heterocycles : The synthesis of isoxazolone derivatives highlights the significance of multi-component reactions for creating biologically active compounds. A method involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride catalyzed by K2CO3 demonstrates an efficient route to heterocycles. This approach could suggest potential synthetic applications of this compound in generating similar compounds with medicinal and biological relevance (Laroum et al., 2019).

Cyclocarbonylative Coupling for Heterocycle Synthesis : Cyclocarbonylative Sonogashira coupling represents a valuable, atom-economic route for constructing heterocycles like phthalans and isoindolines. This method emphasizes the potentiality of this compound in participating in or catalyzing similar synthetic processes, leading to compounds with broad applications in antimicrobials, antioxidants, and more (Albano & Aronica, 2017).

Safety and Hazards

Future Directions

Indole derivatives, including Ethyl isoindoline-4-carboxylate hydrochloride, have been the focus of many researchers in the study of pharmaceutical compounds . They play a significant role in cell biology and have shown potential in the treatment of various disorders . Future research may focus on testing indole scaffolds for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

Ethyl isoindoline-4-carboxylate hydrochloride is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

Indole derivatives have been found to influence a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Properties

IUPAC Name |

ethyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)9-5-3-4-8-6-12-7-10(8)9;/h3-5,12H,2,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFFUJIMDNSFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311254-57-5 | |

| Record name | 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

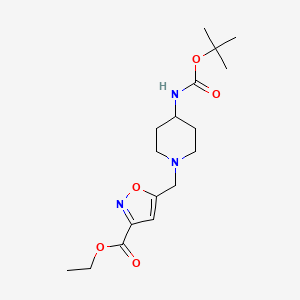

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

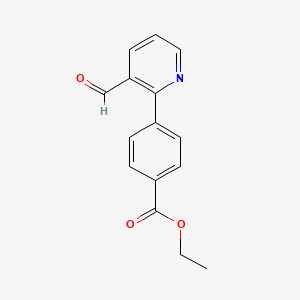

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)

![3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1398610.png)

![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)